molecular formula C10H11NO B2934925 3-(4-Methylphenoxy)propanenitrile CAS No. 25268-01-3

3-(4-Methylphenoxy)propanenitrile

Cat. No.: B2934925
CAS No.: 25268-01-3
M. Wt: 161.204
InChI Key: ZELCPEBYDWJHDX-UHFFFAOYSA-N
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Description

3-(4-Methylphenoxy)propanenitrile: is an organic compound with the molecular formula C10H11NO . It is characterized by the presence of a nitrile group attached to a propanenitrile chain, which is further connected to a 4-methylphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenoxy)propanenitrile typically involves the reaction of 4-methylphenol with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide. The general reaction scheme is as follows:

4-Methylphenol+3-ChloropropanenitrileK2CO3,DMF,RefluxThis compound\text{4-Methylphenol} + \text{3-Chloropropanenitrile} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Reflux}} \text{this compound} 4-Methylphenol+3-ChloropropanenitrileK2​CO3​,DMF,Reflux​this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(4-Methylphenoxy)propanenitrile can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium hydride or other strong bases in polar aprotic solvents.

Major Products Formed:

    Oxidation: 3-(4-Methylphenoxy)propanoic acid.

    Reduction: 3-(4-Methylphenoxy)propanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(4-Methylphenoxy)propanenitrile is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical transformations.

Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with specific biological activities.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenoxy)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding or other interactions with biological macromolecules, influencing the compound’s pharmacological properties.

Comparison with Similar Compounds

    3-(4-Methoxyphenoxy)propanenitrile: Similar structure but with a methoxy group instead of a methyl group.

    3-(4-Chlorophenoxy)propanenitrile: Contains a chlorine atom instead of a methyl group.

    3-(4-Nitrophenoxy)propanenitrile: Contains a nitro group instead of a methyl group.

Uniqueness: 3-(4-Methylphenoxy)propanenitrile is unique due to the presence of the 4-methylphenoxy group, which imparts specific chemical and physical properties

Properties

IUPAC Name

3-(4-methylphenoxy)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-6H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELCPEBYDWJHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-methylphenol, (20.0 g 0.185 moles), in acrylonitrile, (150 ml), was treated with benzyltrimethylammonium hydroxide, 40% in methanol (Triton B), (6 ml) and the reaction refluxed for 10 hours, then cooled, and evaporated in vacuo. The residual oil was partitioned between diethyl ether and water and the organic phase separated and washed with water, dilute sodium hydroxide solution, dilute hydrochloric acid, brine and dried (MgSO4). Evaporation of the solvent in vacuo gave 23.44 g of crude product, which was recrystallized from petroleum ether 60°-80° C./diethyl ether to yield 22.93 g, (76%) of pure product as a white crystalline solid, mp 47°-8° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
76%

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